N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-10-17-13(20)8-9-14-18-15(19-21-14)11-6-4-5-7-12(11)16/h4-7H,2-3,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLASAWGWQIMMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the reaction of 2-chlorobenzohydrazide with butyl acrylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification and characterization .
Chemical Reactions Analysis
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by inhibiting key enzymes or receptors involved in inflammation and cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other oxadiazole derivatives, such as:
N-butyl-2,2,3-trichloro-N-(2-chlorophenyl)propanamide: This compound has a similar structure but differs in the substitution pattern on the oxadiazole ring.
N-(sec-butyl)-3-(2-chlorophenyl)propanamide: Another similar compound with variations in the butyl group and substitution pattern. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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